2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate
Description
Properties
IUPAC Name |
2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-22-10-11-23-17(20)16(13-18)14-6-4-7-15(12-14)19-8-5-9-21-2/h12,19H,3-11H2,1-2H3/b16-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNDSRGIZUPLNP-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(=C1CCCC(=C1)NCCCOC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)/C(=C\1/CCCC(=C1)NCCCOC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019869 | |
| Record name | 2-Ethoxyethyl (2Z)-cyano(3-((3-methoxypropyl)amino)-2-cyclohexen-1-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419401-88-9 | |
| Record name | 2-Ethoxyethyl (2Z)-2-cyano-2-[3-[(3-methoxypropyl)amino]-2-cyclohexen-1-ylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419401-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethyl (2Z)-cyano(3-((3-methoxypropyl)amino)-2-cyclohexen-1-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate involves several steps. The primary synthetic route includes the reaction of ethoxyethyl cyanoacetate with a cyclohexenylidene derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Structure and Stability
The compound features a cyclic merocyanine structure, which contributes to its light-absorbing properties. It has a maximum absorption wavelength of approximately 385 nm, effectively targeting UVA radiation in the range of 360–400 nm . Stability studies indicate that it remains effective under various conditions, including elevated temperatures, ensuring its utility in cosmetic formulations over time.
UV Protection
The primary application of 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate is as a UV filter in sunscreen products. Its ability to absorb UVA radiation makes it essential for protecting skin from harmful UV exposure, thereby reducing the risk of skin damage and photoaging .
Comparative Analysis of UV Filters
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Mexoryl SX (Ecamsule) | C15H17N3O4 | Broad-spectrum UVB/UVA protection |
| Mexoryl XL (Drometrizole trisiloxane) | C20H24N4O4S | Enhanced photostability and long-lasting protection |
| Methoxypropylamino cyclohexenylidene ethoxyethylcyanoacetate | C17H26N2O4 | Effective UVA filter with high stability |
This table illustrates how Methoxypropylamino cyclohexenylidene ethoxyethylcyanoacetate compares with other well-known UV filters in terms of chemical structure and protective capabilities.
Safety and Regulatory Status
Extensive safety evaluations have been conducted on this compound. It has been approved for use in cosmetic products within specified concentration limits by regulatory bodies such as the European Commission . Toxicity studies indicate that the compound does not exhibit acute toxicity when administered at high doses in animal models .
Toxicological Profile
Key findings from toxicological assessments include:
- Acute Oral Toxicity : Non-toxic up to 1000 mg/kg in rats.
- Stability : Maintains efficacy without significant degradation over time.
These findings support its safe inclusion in consumer products.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate involves the absorption of ultraviolet radiation. The compound absorbs UV rays and converts them into less harmful energy forms, thereby preventing the UV radiation from penetrating the skin and causing damage. The molecular targets include the chromophores in the compound that interact with UV light .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate
- CAS Number : 1419401-88-9
- Molecular Weight : 322.41 g/mol (as per cyclic merocyanine family characteristics) .
- INCI Name: Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate (S87) .
Functional Role: This compound is a synthetic organic ultraviolet (UV) filter belonging to the cyclic merocyanine family. It is specifically designed to provide broad-spectrum UV protection, with notable efficacy in the UVA1 range (340–400 nm) . Approved for use in cosmetic products in the European Union (EU) at a maximum concentration of 3%, it is regulated under Annex VI of Regulation (EC) No 1223/2009 .
Key Properties :
- Structural Features: Contains a cyclohexenylidene core substituted with a methoxypropylamino group and an ethoxyethyl cyanoacetate side chain. The Z-configuration of the cyanoacetate group enhances photostability .
- Regulatory Status : Evaluated by the Scientific Committee on Consumer Safety (SCCS) , which confirmed its safety under specified conditions, including avoidance of nitrosating agents and inhalation exposure .
Structural and Functional Analogues
The compound is compared with other UV filters based on chemical class, spectral coverage, and regulatory profiles:
Key Research Findings
Spectrum Coverage: S87 demonstrates superior UVA1 protection compared to traditional filters like Polysilicone-15, which primarily targets UVB and short UVA wavelengths . Bemotrizinol offers broader UVB/UVA coverage but lacks specificity for UVA1 .
Photostability: The Z-configuration and cyano group in S87 enhance resistance to UV degradation, outperforming benzophenone derivatives (e.g., Diethylamino Hydroxybenzoyl Hexyl Benzoate) . Polysilicone-15’s moderate photostability is attributed to its silicone matrix, which reduces reactivity .
Safety and Regulation: S87’s 3% limit reflects its high molar extinction coefficient, enabling efficacy at lower doses compared to Polysilicone-15 (10%) .
Critical Analysis
- Advantages of S87: Targeted UVA1 protection addresses gaps in photoprotection against long-wave UVA, which contributes to photoaging and immunosuppression . Low systemic absorption due to its high molecular weight and polarity .
- Limitations: Regulatory constraints (e.g., nitrosamine control) complicate formulation compared to older filters like Bemotrizinol . Limited solubility in non-polar vehicles necessitates co-solvents or encapsulation .
Biological Activity
2-Ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate, commonly referred to as methoxypropylamino cyclohexenylidene ethoxyethylcyanoacetate, is an organic compound with significant applications in cosmetic formulations, particularly as a UV filter. This article explores its biological activity, focusing on its efficacy as a UV absorber, safety profile, and stability in formulations.
- Molecular Formula : C17H26N2O4
- Molecular Mass : 322.40 g/mol
- Appearance : Yellow solid, typically found in powder or small chunk forms.
- CAS Registry Number : 1419401-88-9
The primary biological activity of this compound is its role as a UV filter , specifically targeting UVA radiation. It absorbs UV light in the range of 360–400 nm, which is crucial for protecting skin from harmful UV exposure. The mechanism involves stabilizing excited states of the molecule, thereby preventing cellular damage caused by UV radiation .
Efficacy as a UV Filter
Research indicates that this compound is effective in:
- Absorbing UVA radiation, particularly in the critical range for skin damage.
- Providing broad-spectrum protection when combined with other UV filters .
Comparative Analysis with Other UV Filters
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Mexoryl SX | C15H17N3O4 | Broad-spectrum UVB/UVA protection |
| Mexoryl XL | C20H24N4O4S | Enhanced photostability and long-lasting protection |
| Avobenzone | C20H22O3 | Effective UVA filter but less stable than Mexoryl |
Safety Profile
The compound has been evaluated for its safety in cosmetic applications. It is approved for use within specified concentration limits in the European Union. Studies have indicated that it poses minimal risk when used as directed in cosmetic formulations .
Stability and Formulation Compatibility
Stability studies show that this compound remains stable under various conditions, including elevated temperatures. Its solubility in common cosmetic solvents such as phenoxyethanol and ethanol enhances its compatibility with other formulation ingredients .
Case Studies
- Cosmetic Formulations : The compound is marketed under trade names like Mexoryl 400 by L'Oréal and is exclusively used in their sunscreen products. Clinical evaluations have demonstrated its effectiveness in preventing sunburn and protecting against photoaging.
- Interaction Studies : Research has focused on its interactions with other cosmetic ingredients to ensure formulation stability and efficacy. Studies confirm that it does not significantly degrade over time, maintaining its protective properties .
Q & A
Q. How can the molecular structure of 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate be confirmed experimentally?
Answer: The molecular structure can be confirmed via single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Crystallization : Optimize solvent conditions (e.g., slow evaporation in ethyl acetate/methanol mixtures) to obtain high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ direct methods (via SHELXT ) for phase determination.
- Refinement : Apply full-matrix least-squares refinement using SHELXL , incorporating anisotropic displacement parameters for non-hydrogen atoms.
- Visualization : Generate ORTEP diagrams using WinGX/ORTEP to illustrate thermal ellipsoids and confirm stereochemistry .
Validation : Cross-check bond lengths/angles against similar enamine-cyanoacetate derivatives (e.g., ethyl (3-aminocyclohex-2-en-1-ylidene)(cyano)acetate ).
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxyethyl group).
Advanced Research Questions
Q. How can data contradictions between spectroscopic and crystallographic results be resolved?
Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility (e.g., enamine isomerization) by acquiring spectra from 25°C to −40°C.
- DFT Calculations : Compare experimental SC-XRD data with optimized geometries (e.g., using Gaussian09 at B3LYP/6-31G* level) to assess steric/electronic influences .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice to explain deviations from solution-state structures .
Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?
Answer: Designing reactivity studies requires:
- Substrate Scope : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using aryl boronic acids to functionalize the cyclohexenylidene core.
- Condition Optimization : Screen ligands (e.g., XPhos, SPhos), bases (K₂CO₃, Cs₂CO₃), and solvents (THF, DMF) to maximize yield.
- Mechanistic Probes : Use deuterated analogs or radical traps (TEMPO) to distinguish between ionic vs. radical pathways.
- In Situ Monitoring : Employ HPLC or LC-MS to track intermediates (e.g., oxidative addition complexes) .
Q. How can environmental fate studies be structured to assess this compound’s persistence?
Answer: Follow OECD Guidelines for environmental chemistry:
- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic matrices; identify byproducts (e.g., cyano group oxidation).
- QSAR Modeling : Predict biodegradability using EPI Suite™, focusing on esterase susceptibility and logP values (~2.5–3.0) .
Q. What strategies improve synthetic yield of the Z-isomer during enamine formation?
Answer: Key strategies include:
- Steric Control : Use bulky bases (e.g., DBU) to favor kinetic Z-isomer formation via less sterically hindered transition states.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce isomerization.
- Catalytic Additives : Add Yb(OTf)₃ to template enamine geometry through Lewis acid coordination .
- TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress and isolate Z-isomer before equilibration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
